molecular formula C10H15N3O2S B13603065 4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione

4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B13603065
M. Wt: 241.31 g/mol
InChI Key: UDSMEHXPYRHBJV-UHFFFAOYSA-N
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Description

4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione is a compound that features a pyridine ring substituted with an aminomethyl group and a thiomorpholine-1,1-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of aminomethylpyridine with thiomorpholine-1,1-dione under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported for similar compounds .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiomorpholine-1,1-dione moiety to thiomorpholine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiomorpholine derivatives.

Scientific Research Applications

4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiomorpholine-1,1-dione moiety can interact with metal ions or other electrophilic centers. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Similar in structure but lacks the thiomorpholine moiety.

    Pyridin-2-yl derivatives: Compounds with similar pyridine substitution patterns but different functional groups.

Uniqueness

4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione is unique due to the presence of both the aminomethyl and thiomorpholine-1,1-dione groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

[6-(1,1-dioxo-1,4-thiazinan-4-yl)pyridin-2-yl]methanamine

InChI

InChI=1S/C10H15N3O2S/c11-8-9-2-1-3-10(12-9)13-4-6-16(14,15)7-5-13/h1-3H,4-8,11H2

InChI Key

UDSMEHXPYRHBJV-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=CC(=N2)CN

Origin of Product

United States

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